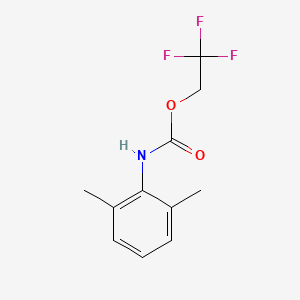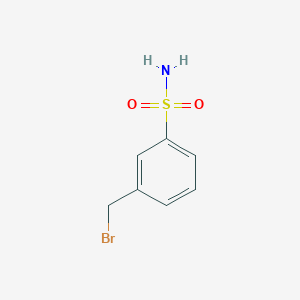
3-Bromomethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromomethylbenzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of applications, including their use as antibacterial drugs. The presence of a bromine atom in the molecule suggests potential reactivity that could be exploited in various chemical reactions, particularly in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of sulfonamides typically involves the amidation reaction, where an amine is reacted with a sulfonyl chloride. In the case of 3-bromomethylbenzenesulfonamide, the synthesis could involve the bromination of a methylbenzenesulfonamide precursor. For example, the synthesis of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide is achieved through an amidation reaction, as reported in the literature . Similarly, N,N-dibromobenzenesulfonamide can be synthesized and used as a brominating agent for various substrates .
Molecular Structure Analysis
The molecular structure of sulfonamides can be determined using various spectroscopic techniques such as FTIR, NMR, and mass spectrometry, as well as X-ray diffraction for crystalline compounds. For instance, the structure of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide was confirmed using these methods, and the conformational analysis was performed using density functional theory (DFT) calculations . The molecular structure is crucial for understanding the reactivity and physical properties of the compound.
Chemical Reactions Analysis
Sulfonamides can participate in a variety of chemical reactions. For example, N,N-dibromobenzenesulfonamide has been used as a brominating agent for carbanionic substrates . The reaction of N, N-dibromobenzenesulfonamide with dihydropyran demonstrates the formation of addition products and subsequent reduction . Moreover, the bromination–dehydrobromination of certain sulfonamide derivatives can lead to compounds that behave as synthetic equivalents of other functionalized molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides can be deduced from their molecular structure and vibrational spectroscopy data. For example, the vibrational analysis of nitrobenzenesulfonamides using FT-IR, FT-Raman, and DFT calculations provides insights into the effects of substituents on the characteristic bands in the spectra . The electrostatic potential and frontier molecular orbitals calculated using DFT can offer references for analyzing the physical and chemical properties of the molecules .
Wissenschaftliche Forschungsanwendungen
-
Antibacterial Drugs
- Field : Medicine, Pharmacology
- Application : Sulfonamides, including 3-Bromomethylbenzenesulfonamide, have been used as antibacterial drugs for decades . They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase .
- Methods : These drugs are typically administered orally or intravenously. They work by inhibiting the growth of bacteria by preventing them from synthesizing folic acid, which is necessary for their growth .
- Results : Sulfonamides have been effective in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
-
Synthesis and Characterization
- Field : Chemistry
- Application : 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide is synthesized by the amidation reaction .
- Methods : The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies. The single crystal of the compound is analyzed by X-ray diffraction .
- Results : The DFT optimized molecular structure was consistent with the single crystal structure determined by single crystal XRD .
-
Anticancer Activity
- Field : Medicine, Oncology
- Application : Some sulfonamides have shown potential as anticancer agents .
- Methods : These compounds can inhibit the growth of cancer cells by interfering with their metabolic processes .
- Results : While the specific results can vary depending on the type of cancer and the specific sulfonamide used, some sulfonamides have shown promising results in preclinical studies .
-
Urease Inhibitory Activity
- Field : Biochemistry
- Application : Sulfonamides can inhibit the activity of the enzyme urease, which is involved in the breakdown of urea .
- Methods : These compounds bind to the active site of the enzyme, preventing it from catalyzing its reaction .
- Results : This can be useful in the treatment of certain medical conditions, such as urinary tract infections and peptic ulcers, which are associated with high levels of urease activity .
-
Carbonic Anhydrase Inhibitory Activity
- Field : Biochemistry
- Application : Sulfonamides can inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH and fluid balance in the body .
- Methods : These compounds bind to the active site of the enzyme, preventing it from catalyzing its reaction .
- Results : This can be useful in the treatment of certain medical conditions, such as glaucoma, epilepsy, and altitude sickness .
-
Bromomethylation of Thiols
- Field : Organic Chemistry
- Application : 3-Bromomethylbenzenesulfonamide can be used in the bromomethylation of thiols .
- Methods : This involves reacting the thiol with 3-Bromomethylbenzenesulfonamide in the presence of a suitable catalyst .
- Results : This reaction can produce bromomethyl sulfides, which are useful building blocks in organic synthesis .
-
Radical Scavenging Activity
- Field : Biochemistry
- Application : Sulfonamides can exhibit radical scavenging activity .
- Methods : These compounds can neutralize free radicals in the body, which can help prevent oxidative stress .
- Results : This can be useful in the prevention of various diseases associated with oxidative stress, such as cardiovascular diseases and cancer .
-
Non-competitive Lactoperoxidase Inhibitory Activity
- Field : Biochemistry
- Application : Sulfonamides can inhibit the activity of the enzyme lactoperoxidase .
- Methods : These compounds bind to the enzyme, preventing it from catalyzing its reaction .
- Results : This can be useful in the treatment of certain medical conditions, such as inflammatory diseases .
-
Antifungal Activity
- Field : Medicine, Mycology
- Application : Some sulfonamides have shown potential as antifungal agents .
- Methods : These compounds can inhibit the growth of fungi by interfering with their metabolic processes .
- Results : While the specific results can vary depending on the type of fungus and the specific sulfonamide used, some sulfonamides have shown promising results in preclinical studies .
-
Anti-mycobacterial Activity
- Field : Medicine, Microbiology
- Application : Some sulfonamides have shown potential as anti-mycobacterial agents .
- Methods : These compounds can inhibit the growth of mycobacteria by interfering with their metabolic processes .
- Results : While the specific results can vary depending on the type of mycobacteria and the specific sulfonamide used, some sulfonamides have shown promising results in preclinical studies .
-
Bromomethylation of Thiols
- Field : Organic Chemistry
- Application : 3-Bromomethylbenzenesulfonamide can be used in the bromomethylation of thiols .
- Methods : This involves reacting the thiol with 3-Bromomethylbenzenesulfonamide in the presence of a suitable catalyst .
- Results : This reaction can produce bromomethyl sulfides, which are useful building blocks in organic synthesis .
Safety And Hazards
3-Bromomethylbenzenesulfonamide is classified as a dangerous substance. It has hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-(bromomethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5H2,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNIOOLFFGHZMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00604744 |
Source


|
| Record name | 3-(Bromomethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00604744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromomethylbenzenesulfonamide | |
CAS RN |
220798-52-7 |
Source


|
| Record name | 3-(Bromomethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00604744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1287646.png)
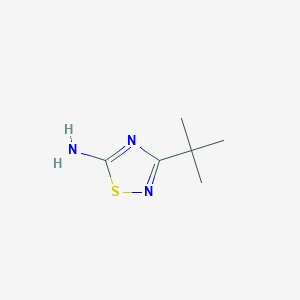

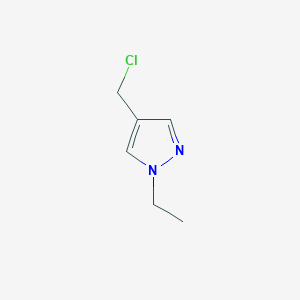

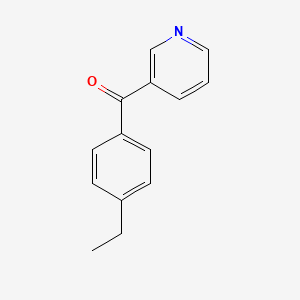
![5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B1287673.png)
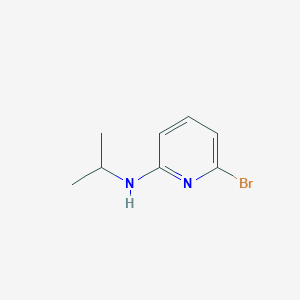
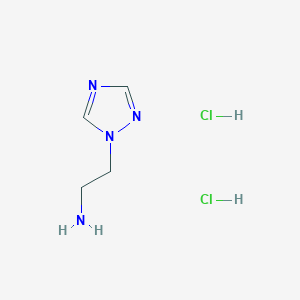
![5-Bromo-2-chlorobenzo[d]thiazole](/img/structure/B1287683.png)



